3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound that belongs to the class of triazolopyridines This compound features a pyrrolidine ring attached to a triazolopyridine core, which is further modified with a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves multiple steps, starting with the construction of the pyrrolidine ring followed by the formation of the triazolopyridine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of pyrrolidine derivatives with appropriate precursors to form the triazolopyridine core.
Cyclization Reactions: Cyclization reactions are employed to form the triazole ring, often using reagents like hydrazine or azides.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled reaction conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may have applications in the treatment of various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Other pyrrolidine derivatives share structural similarities with this compound.
Triazolopyridines: Other triazolopyridine compounds have similar core structures.
Hydrochloride Salts: Various other hydrochloride salts of different compounds can be compared based on their properties and applications.
Uniqueness: 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride stands out due to its specific combination of the pyrrolidine ring and the triazolopyridine core, which imparts unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;/h1-2,5,7-8,11H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQOJYYLMUGJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2C=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.